molecular formula C11H17N5 B11737103 N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11737103
M. Wt: 219.29 g/mol
InChI Key: HOBKVQPTMDXVAQ-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two 1,5-dimethylpyrazole moieties connected via a methylene group. This compound is part of a broader class of pyrazole-based amines, which are frequently explored in medicinal chemistry and materials science due to their hydrogen-bonding capabilities () and structural versatility.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-8-5-11(14-15(8)3)12-6-10-7-13-16(4)9(10)2/h5,7H,6H2,1-4H3,(H,12,14)

InChI Key

HOBKVQPTMDXVAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=C(N(N=C2)C)C

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

The pyrazole scaffold is recognized for its versatility in medicinal chemistry, leading to the development of numerous bioactive compounds. The specific compound in focus has shown promise in several areas:

1.1 Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have demonstrated that compounds structurally related to N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of pyrazole have been synthesized and tested for their ability to target various cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death through multiple pathways .

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Pyrazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

1.3 Anti-inflammatory and Analgesic Effects
this compound has been reported to possess anti-inflammatory properties. Studies have shown that it can reduce inflammation markers and alleviate pain in experimental models, indicating its potential use as a therapeutic agent for inflammatory diseases .

Agrochemical Applications

The unique properties of pyrazole compounds have led to their exploration in agricultural chemistry. They are being studied for their potential as:

2.1 Herbicides
Certain pyrazole derivatives have demonstrated herbicidal activity against various weed species. This application is particularly valuable in crop management where selective herbicides can minimize damage to desired plants while effectively controlling weed growth .

2.2 Insecticides
Research has also highlighted the potential use of pyrazole-based compounds as insecticides. Their ability to interfere with insect metabolic processes makes them candidates for developing new pest control agents that are less harmful to non-target organisms .

Material Science Applications

Beyond biological applications, compounds like this compound are being explored in material science:

3.1 Polymer Chemistry
Pyrazole derivatives are being incorporated into polymer matrices to enhance thermal stability and mechanical properties. Their unique chemical structure allows for the development of advanced materials with tailored functionalities suitable for various industrial applications .

3.2 Coordination Chemistry
The coordination properties of pyrazole compounds make them suitable candidates for developing metal complexes used in catalysis and electronic devices. Their ability to form stable complexes with transition metals is being investigated for applications in catalysis and sensor technology .

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
PharmacologyAnticancerInhibits tumor growth; induces apoptosis
AntimicrobialDisrupts cell membranes; inhibits metabolism
Anti-inflammatoryReduces inflammation markers; alleviates pain
AgrochemicalsHerbicidesSelective control of weed growth
InsecticidesInterferes with insect metabolism
Material SciencePolymer ChemistryEnhances thermal stability; improves mechanical properties
Coordination ChemistryForms stable complexes with metals

Mechanism of Action

The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimalarial activity, the compound targets the Plasmodium parasite by inhibiting key enzymes involved in its metabolic pathways . The binding of the compound to these enzymes disrupts their function, leading to the death of the parasite .

Comparison with Similar Compounds

Substituent Effects

  • Halogenation is often leveraged to modulate pharmacokinetic properties in drug design.
  • Alkyl Chain Variations : Ethylamine () vs. methyl groups impact lipophilicity, with longer chains (e.g., ethyl) increasing hydrophobic interactions.

Hydrogen-Bonding Patterns

The dual pyrazole system in the parent compound facilitates robust hydrogen-bonding networks, critical for crystal engineering (). In contrast, analogues with bulkier substituents (e.g., 2,3-difluorophenyl in ) may disrupt these networks, leading to altered crystal packing or solubility profiles.

Biological Activity

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities. This article provides an overview of its structural characteristics, biological evaluations, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C10H14N4C_{10}H_{14}N_4 with a molar mass of approximately 206.25 g/mol. The compound features a pyrazole core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC10H14N4
Molar Mass206.25 g/mol
CAS NumberNot specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • MIA PaCa-2 Cells : A study demonstrated that certain pyrazole derivatives reduced mTORC1 activity and increased autophagy, leading to enhanced cell death in pancreatic cancer cells .

The mechanisms through which these compounds exert their effects often involve modulation of autophagy and apoptosis pathways. The following points summarize the observed activities:

  • mTORC1 Inhibition : Compounds similar to this compound have been shown to inhibit mTORC1 signaling, a critical pathway in cell growth and proliferation.
  • Autophagy Modulation : Increased basal autophagy levels were noted in studies involving pyrazole derivatives; however, these compounds also disrupted autophagic flux under nutrient-replete conditions .
  • Differential Effects on Cancer Cells : The compounds displayed selective toxicity towards cancer cells while sparing normal cells, potentially due to the altered metabolic states in tumor microenvironments .

Study 1: Antiproliferative Activity

A recent investigation into various pyrazole derivatives revealed that those with modifications at the 4-position exhibited submicromolar antiproliferative activity against several cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancers. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Study 2: Structure–Activity Relationship (SAR)

Another study explored the SAR of pyrazole-based compounds, identifying key functional groups that enhance anticancer activity. The findings suggested that specific substitutions on the pyrazole ring could significantly improve potency against targeted cancer types .

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